molecular formula C5H10Cl2O2 B104836 Bis(2-chloroethoxy)methane CAS No. 111-91-1

Bis(2-chloroethoxy)methane

Cat. No.: B104836
CAS No.: 111-91-1
M. Wt: 173.03 g/mol
InChI Key: NLXGURFLBLRZRO-UHFFFAOYSA-N
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Description

Bis(2-chloroethoxy)methane: is an organic compound with the molecular formula C5H10Cl2O2 . It is also known by other names such as formaldehyde bis(2-chloroethyl) acetal and di-2-chloroethyl formal . This compound is characterized by the presence of two 2-chloroethoxy groups attached to a central methane molecule. It is a colorless liquid with a mild, sweet odor and is primarily used in industrial applications.

Mechanism of Action

Target of Action

Bis(2-chloroethoxy)methane is a synthetic organic chemical used primarily as a solvent and as a reactant in the manufacture of polysulfide elastomers

Mode of Action

It is known that the compound can be toxic primarily via dermal contact and inhalation . It severely irritates skin, eyes, and mucous membranes .

Biochemical Pathways

The degradation of this compound involves the formation of a carbon-centered radical through the abstraction of a hydrogen atom by hydroxyl radicals. This radical then reacts with oxygen to form a peroxyl radical . Further reactions of these radicals lead to the formation of different intermediates .

Pharmacokinetics

It is known that the compound can be toxic by ingestion or inhalation , indicating that it can be absorbed through the gastrointestinal tract and respiratory system.

Result of Action

Exposure to this compound can lead to various health effects. For instance, it has been reported that rats exposed to this compound exhibited symptoms such as emaciation, poor food consumption, hypothermia, lethargy/prostration, dyspnea, gasping, moist rales, ataxia, abnormal posture, slight tremors, salivation, and brown-yellow stains on the snout, paws, ventral surface and anogenital area .

Action Environment

The action of this compound can be influenced by environmental factors. For example, its degradation rate can be affected by factors such as solution pH, the presence of TiO2 particles, and UV-A radiation . Furthermore, it must be preheated before ignition can occur, and when heated to decomposition, it emits toxic fumes of hydrochloric acid .

Biochemical Analysis

Biochemical Properties

It is known that Bis(2-chloroethoxy)methane can cause mitochondrial damage . The primary site of damage is the mitochondrion, which is crucial for energy production in cells . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in mitochondrial function and energy metabolism.

Cellular Effects

This compound has been shown to cause cardiac toxicity in rodents, characterized by myofiber vacuolation, necrosis, and inflammation . It also causes damage to the mitochondria, leading to myofiber vacuolation . These effects indicate that this compound can significantly influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is hypothesized that thiodiglycolic acid, a metabolite of this compound, may induce cardiotoxicity by damaging mitochondria and inhibiting their function . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, heart lesions induced by this compound in rats were found to be pronounced at day 2, increased in severity at day 3, appeared to decrease at day 5, and resolved by study-day 16 . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with dosage. For example, cardiac toxicity occurred in male and female F344/N rats exposed to the chemical by dermal administration at doses of 0, 50, 100, 200, 400 or 600 mg/kg 5 days a week for up to 14 weeks . The severity of the heart lesions was more severe in rats than mice, and more severe in females than males .

Metabolic Pathways

It is known that this compound is metabolized to thiodiglycolic acid . This suggests that this compound may interact with enzymes or cofactors involved in this metabolic pathway.

Subcellular Localization

Given its observed effects on mitochondria, it is likely that it localizes to this organelle

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-chloroethoxy)methane can be synthesized through the reaction of formaldehyde with 2-chloroethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

CH2O+2ClCH2CH2OHCH2(OCH2CH2Cl)2+H2O\text{CH}_2\text{O} + 2 \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_2(\text{OCH}_2\text{CH}_2\text{Cl})_2 + \text{H}_2\text{O} CH2​O+2ClCH2​CH2​OH→CH2​(OCH2​CH2​Cl)2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous feeding of formaldehyde and 2-chloroethanol into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Bis(2-chloroethoxy)methane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Solvent: Bis(2-chloroethoxy)methane is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of organic compounds.

    Intermediate: It serves as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in both research and industry .

Properties

IUPAC Name

1-chloro-2-(2-chloroethoxymethoxy)ethane
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InChI

InChI=1S/C5H10Cl2O2/c6-1-3-8-5-9-4-2-7/h1-5H2
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InChI Key

NLXGURFLBLRZRO-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)OCOCCCl
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Molecular Formula

C5H10Cl2O2
Record name BIS(2-CHLOROETHOXY)METHANE, [LIQUID]
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DSSTOX Substance ID

DTXSID4023917
Record name Bis(2-chloroethoxy)methane
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Molecular Weight

173.03 g/mol
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Physical Description

Bis(2-chloroethoxy)methane, [liquid] appears as a colorless liquid. Boiling point 217.5 °C, Flash point 230 °F. Density 1.23 g / cm3. May be toxic by ingestion or inhalation. Severely irritates skin, eyes, and mucous membranes. Used as a solvent., Colorless liquid; Water solubility = 7.8 g/L at 20 deg C; [HSDB] Colorless liquid; Slightly soluble in water; [MSDSonline]
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Boiling Point

424.6 °F at 760 mmHg (NTP, 1992), 218.1 °C
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Flash Point

230 °F (NTP, 1992), 230 °F (110 °C) (OPEN CUP)
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Solubility

... Miscible with most organic solvents., In water, 7,800 mg/l at 20 °C
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Density

1.2339 @ 20 °C/20 °C
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Vapor Density

5.9 (Air= 1)
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Vapor Pressure

0.13 [mmHg], 0.132 mm Hg at 25 °C
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Impurities

Reaction product contains ethylene chlorohydrin impurity ... for use in polysulfide polymers, the ethylene chlorohydrin must be removed because it would act as a chain terminator in the polymerization
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Color/Form

Colorless liquid

CAS No.

111-91-1
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Melting Point

Freezing point= -32.8 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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